molecular formula C14H12N2O4S B2783007 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421583-76-7

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2783007
CAS RN: 1421583-76-7
M. Wt: 304.32
InChI Key: UBIWQIMZRZNOPS-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H10F4N2O2S . It has an average mass of 346.300 Da and a monoisotopic mass of 346.039917 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H10F4N2O2S. It includes carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a more detailed structure analysis, a crystallographic study would be needed.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified in the available sources .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have been extensively studied for their potential in cancer treatment. They are known to exhibit cytotoxicity against various human tumor cell lines. For instance, certain thiazole compounds have demonstrated potent effects on prostate cancer cells, indicating the potential of our compound in antitumor applications .

Antimicrobial and Antifungal Properties

The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research has shown that thiazole-containing compounds can be effective against a range of microbial and fungal pathogens, suggesting that our compound may also possess these properties .

Antiviral Uses

Compounds with a thiazole core have been identified to have antiviral activities. This includes potential effectiveness against HIV, making it a candidate for further research in the development of antiviral drugs .

Neuroprotective Effects

Thiazoles are also being explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters and could contribute to the treatment of neurodegenerative diseases .

Anti-inflammatory Applications

Due to their chemical structure, thiazole derivatives can serve as anti-inflammatory agents. This opens up possibilities for our compound to be used in the treatment of chronic inflammatory diseases .

Role in Metabolism and Energy Release

Thiazoles, being a part of Vitamin B1 (thiamine), are crucial in the metabolism of carbohydrates and the release of energy. This suggests that our compound could have applications related to metabolic processes and energy management in biological systems .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities .

Mode of Action

Thiazole derivatives have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may exert effects at the molecular and cellular levels that result in reduced inflammation and pain perception.

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIWQIMZRZNOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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